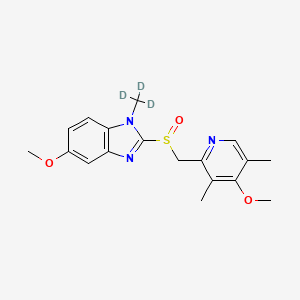
(N)-Methyl omeprazole-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N)-Methyl omeprazole-d3 is a deuterated form of omeprazole, a proton pump inhibitor widely used to treat conditions related to excessive stomach acid production, such as gastric ulcers and gastroesophageal reflux disease. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N)-Methyl omeprazole-d3 involves the incorporation of deuterium atoms into the omeprazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of omeprazole with deuterated methyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows:
- Dissolve omeprazole in a suitable solvent, such as dimethyl sulfoxide.
- Add deuterated methyl iodide and potassium carbonate to the solution.
- Reflux the mixture for several hours.
- Purify the product using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(N)-Methyl omeprazole-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted omeprazole derivatives depending on the reagent used.
Scientific Research Applications
(N)-Methyl omeprazole-d3 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of omeprazole.
Biology: Employed in studies investigating the biological effects of proton pump inhibitors on cellular processes.
Medicine: Utilized in clinical research to understand the drug’s efficacy and safety profile in treating acid-related disorders.
Industry: Applied in the development of new formulations and drug delivery systems for improved therapeutic outcomes.
Mechanism of Action
(N)-Methyl omeprazole-d3 exerts its effects by inhibiting the hydrogen-potassium ATPase enzyme, also known as the proton pump, located in the parietal cells of the stomach lining. This inhibition reduces the production of gastric acid, thereby alleviating symptoms associated with excessive acid production. The compound binds covalently to the enzyme, leading to prolonged suppression of acid secretion.
Comparison with Similar Compounds
Similar Compounds
Omeprazole: The non-deuterated form of (N)-Methyl omeprazole-d3.
Esomeprazole: The S-isomer of omeprazole, which has a similar mechanism of action but different pharmacokinetic properties.
Lansoprazole: Another proton pump inhibitor with a similar therapeutic use.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate pharmacokinetic studies. This makes it particularly valuable in research settings where precise measurement of drug metabolism and distribution is critical.
Properties
Molecular Formula |
C18H21N3O3S |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-(trideuteriomethyl)benzimidazole |
InChI |
InChI=1S/C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-8-13(23-4)6-7-16(14)21(18)3/h6-9H,10H2,1-5H3/i3D3 |
InChI Key |
RUGQJBJNYIHOIW-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)OC)N=C1S(=O)CC3=NC=C(C(=C3C)OC)C |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















